molecular formula C16H21NO2 B12331061 Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate

Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate

Cat. No.: B12331061
M. Wt: 259.34 g/mol
InChI Key: FNRMGNFBNKTIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate is a chemical compound with a unique spirocyclic structure. This compound is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where indene is reacted with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with methyl acetate to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

methyl 2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetate

InChI

InChI=1S/C16H21NO2/c1-19-15(18)10-12-11-16(6-8-17-9-7-16)14-5-3-2-4-13(12)14/h2-5,12,17H,6-11H2,1H3

InChI Key

FNRMGNFBNKTIQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2(CCNCC2)C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.